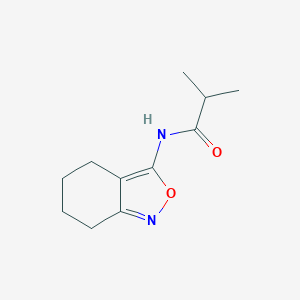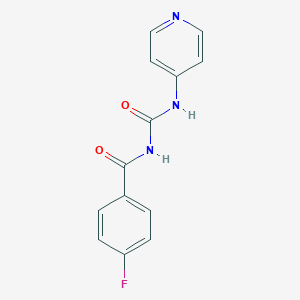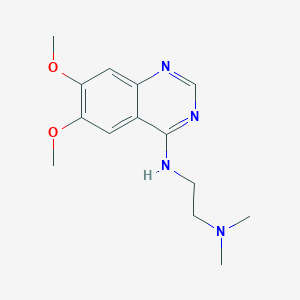![molecular formula C16H23N3O3S B256145 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as E-64, is a potent inhibitor of cysteine proteases and has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. E-64 is a small molecule that has a molecular weight of 357.45 g/mol and a chemical formula of C17H27N3O4S.
作用機序
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone inhibits the activity of lysosomal cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate and leads to the accumulation of undigested proteins in the lysosome. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases.
Biochemical and Physiological Effects:
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. Inhibition of lysosomal cysteine proteases by 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can lead to the accumulation of undigested proteins in the lysosome, which can cause lysosomal dysfunction and cell death. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to inhibit the production of reactive oxygen species and to have anti-inflammatory effects.
実験室実験の利点と制限
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has several advantages for use in lab experiments. It is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases. This allows researchers to study the specific role of lysosomal cysteine proteases in biological processes. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also a potent inhibitor, with an IC50 value in the nanomolar range. However, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has some limitations. It is irreversibly bound to the active site of the enzyme, which can make it difficult to study the effects of reversible inhibition. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also not cell-permeable, which limits its use in studies of intracellular proteases.
将来の方向性
There are several future directions for research on 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone. One area of interest is the development of more potent and selective inhibitors of lysosomal cysteine proteases. Another area of interest is the development of cell-permeable inhibitors that can be used to study intracellular proteases. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in cancer progression, and further research is needed to determine its potential as a therapeutic target for cancer treatment.
合成法
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can be synthesized using a multistep synthetic route that involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-ethylpiperazine to form 4-(4-ethylpiperazin-1-yl)sulfonyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidinone to form 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone.
科学的研究の応用
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. Lysosomal cysteine proteases are involved in a variety of biological processes, including protein degradation, antigen processing, and apoptosis. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in these processes and to identify potential therapeutic targets for diseases such as cancer and autoimmune disorders.
特性
製品名 |
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone |
|---|---|
分子式 |
C16H23N3O3S |
分子量 |
337.4 g/mol |
IUPAC名 |
1-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23N3O3S/c1-2-17-10-12-18(13-11-17)23(21,22)15-7-5-14(6-8-15)19-9-3-4-16(19)20/h5-8H,2-4,9-13H2,1H3 |
InChIキー |
FDEKXCOOAFWLNJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
正規SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)


![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
